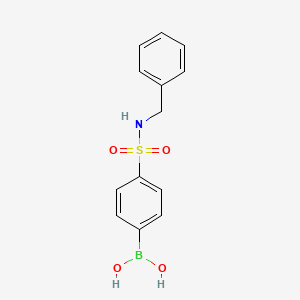

(4-(N-Benzylsulfamoyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

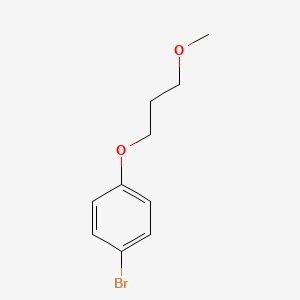

(4-(N-Benzylsulfamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H14BNO4S and its molecular weight is 291.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

(4-(N-Benzylsulfamoyl)phenyl)boronic acid and its derivatives have found applications in the field of organic electronics, specifically in the development of organic light-emitting diodes (OLEDs). The structural modification and synthesis of boronic acid-based materials, including BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) derivatives, have been explored for their potential use as active materials in OLEDs. These materials have shown promise due to their ability to emit light across a broad spectrum, including the near-infrared (NIR) region, which is crucial for various optoelectronic applications. This research indicates the versatility of boronic acid compounds in enhancing the performance and expanding the applicability of OLED technology (Squeo & Pasini, 2020).

Medicinal Chemistry

Boronic acid compounds, such as this compound, have been extensively studied for their therapeutic potential. They are key components in the design of new classes of drugs with anti-bacterial, anti-fungal, anti-protozoal, and anti-viral activities. The unique physicochemical properties of boronic acids have led to the discovery and development of novel drugs, two of which are clinically used for treating onychomycosis and atopic dermatitis. Their mechanism of action often involves the inhibition of enzymes critical to the life cycle of pathogens, highlighting the broad-spectrum potential of boronic acid derivatives in pharmaceutical development (Nocentini, Supuran, & Winum, 2018).

Seawater Desalination

The application of boronic acid derivatives in seawater desalination through reverse osmosis membranes demonstrates the environmental potential of these compounds. Boronic acids play a role in the removal of boron from seawater, addressing the challenge of boron contamination in drinking water. This research focuses on optimizing the removal process, enhancing the performance of desalination technologies, and ensuring the safety of drinking water supplies (Tu, Nghiem, & Chivas, 2010).

Drug Discovery and Development

The integration of boronic acids into drug discovery has been growing, with several boronic acid drugs approved by regulatory agencies for clinical use. The inherent properties of boronic acids, such as enhancing the potency or improving the pharmacokinetic profiles of drugs, underscore their significance in medicinal chemistry. This review delves into the discovery processes of boronic acid drugs, highlighting their natural occurrence, rational for incorporation, and synthetic advancements. The encouragement for medicinal chemists to consider boronic acids in future drug discovery endeavors reflects the untapped potential of these compounds (Plescia & Moitessier, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

N-Benzyl 4-boronobenzenesulfonamide, also known as (4-(N-Benzylsulfamoyl)phenyl)boronic acid, is a complex organic compound. Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts in these reactions.

Mode of Action

In the context of suzuki-miyaura cross-coupling reactions, boronic acids and their derivatives typically undergo transmetalation, a process where the boron-to-carbon bond is exchanged for a metal-to-carbon bond .

Biochemical Pathways

In general, boronic acids and their derivatives play a crucial role in carbon-carbon bond formation during suzuki-miyaura cross-coupling reactions .

Result of Action

Boronic acids and their derivatives are known to facilitate the formation of carbon-carbon bonds in suzuki-miyaura cross-coupling reactions , which can lead to the synthesis of a wide range of organic compounds.

Action Environment

The performance of suzuki-miyaura cross-coupling reactions, in which boronic acids and their derivatives are typically used, can be influenced by various factors such as temperature, solvent, and the presence of a base .

Properties

IUPAC Name |

[4-(benzylsulfamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO4S/c16-14(17)12-6-8-13(9-7-12)20(18,19)15-10-11-4-2-1-3-5-11/h1-9,15-17H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHAPENXSWTNOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621972 |

Source

|

| Record name | [4-(Benzylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548769-96-6 |

Source

|

| Record name | [4-(Benzylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)